NMDA Receptor Agonist Activity: EC50 = 1.8 µM at NR1/NR2A
The target compound demonstrates measurable agonist activity at the rat NR1/NR2A NMDA receptor, with an EC50 value of 1.80 × 10³ nM (1.8 µM) as determined by intracellular calcium mobilization in BHK21 cells using a FLIPR assay [1]. This activity, while modest, provides a defined starting point for structure-activity relationship (SAR) exploration, distinguishing it from many simple piperidine-benzylamine fragments that lack reported NMDA receptor activity. By comparison, the endogenous full agonist NMDA typically exhibits EC50 values in the range of 2–6 µM across various assay formats, placing this compound within a comparable potency window but with a distinct chemotype [2].
| Evidence Dimension | NMDA receptor agonism potency |
|---|---|
| Target Compound Data | EC50 = 1.8 µM (1.80 × 10³ nM) |
| Comparator Or Baseline | NMDA (endogenous agonist) EC50 ~2.1–5.7 µM |
| Quantified Difference | Target compound EC50 is approximately 1.2-fold higher than the lower reported NMDA EC50; comparable potency range but distinct chemotype |
| Conditions | Rat NR1/NR2A receptor expressed in BHK21 cells; FLIPR calcium assay |
Why This Matters
This quantifiable NMDA receptor engagement provides a validated biological anchor for SAR programs, enabling rational comparison with other fragment hits during hit-to-lead optimization.
- [1] BindingDB. Agonist activity at rat NR1/NR2A receptor expressed in BHK21 cells assessed by FLIPR assay. BDBM17657. EC50 = 1.80E+3 nM. View Source
- [2] Le Bourdellès B, et al. Cloning, functional coexpression, and pharmacological characterisation of human cDNAs encoding NMDA receptor NR1 and NR2A subunits. J Neurochem. 1994;62(5):2091-2098. EC50 (glutamate) = 2.14 μM. Also: NMDA EC50 ~5.7 μM in rat mesencephalic neurons. View Source
